[C-[(C-azaniumylcarbonimidoyl)disulfanyl]carbonimidoyl]azanium;dichloride
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Overview
Description
Phenylisothiocyanate is a chemical reagent widely used in the field of biochemistry, particularly in the sequencing of amino acids in polypeptides
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylisothiocyanate can be synthesized through the reaction of aniline with carbon disulfide and chlorine. The reaction typically involves the following steps:
Formation of Phenylthiourea: Aniline reacts with carbon disulfide in the presence of a base to form phenylthiourea.
Oxidation: Phenylthiourea is then oxidized using chlorine to produce phenylisothiocyanate.
The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, phenylisothiocyanate is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production also includes purification steps such as distillation and crystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Phenylisothiocyanate undergoes several types of chemical reactions, including:
Addition Reactions: It reacts with primary amines to form thiourea derivatives.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Primary Amines: Reacts with primary amines to form phenylthiourea derivatives.
Bases: Used to deprotonate amines and facilitate the reaction.
Solvents: Common solvents include acetonitrile and pyridine.
Major Products
The major products formed from reactions with phenylisothiocyanate include phenylthiourea derivatives and various heterocyclic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Phenylisothiocyanate is extensively used in scientific research, particularly in:
Protein Sequencing: It is a key reagent in the Edman degradation method for sequencing amino acids in polypeptides.
Amino Acid Analysis: Used for pre-column derivatization of amino acids in high-performance liquid chromatography (HPLC).
Chemical Synthesis: Employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Used to study protein structure and function by modifying amino acids.
Mechanism of Action
Phenylisothiocyanate reacts with the amino groups of amino acids to form phenylthiocarbamyl derivatives. This reaction occurs under alkaline conditions and is followed by acid hydrolysis to release the modified amino acid. The mechanism involves the formation of a covalent bond between the isothiocyanate group and the amino group, resulting in the formation of a stable thiourea linkage.
Comparison with Similar Compounds
Phenylisothiocyanate is unique in its ability to selectively react with amino groups, making it an essential reagent for protein sequencing. Similar compounds include:
Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): Used for amino acid protection in peptide synthesis.
Dansyl Chloride: Used for labeling amino acids and peptides for fluorescence detection.
o-Phthalaldehyde (OPA): Used for amino acid derivatization in HPLC.
Phenylisothiocyanate stands out due to its specific application in the Edman degradation method and its ability to produce stable derivatives for amino acid analysis.
Properties
IUPAC Name |
[C-[(C-azaniumylcarbonimidoyl)disulfanyl]carbonimidoyl]azanium;dichloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4S2.2ClH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJQSCVWXZOXGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)([NH3+])SSC(=N)[NH3+].[Cl-].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N)([NH3+])SSC(=N)[NH3+].[Cl-].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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